molecular formula C12H12N4O2 B14730439 5-Acetamido-1-phenylpyrazole-4-carboxamide CAS No. 5417-93-6

5-Acetamido-1-phenylpyrazole-4-carboxamide

Cat. No.: B14730439
CAS No.: 5417-93-6
M. Wt: 244.25 g/mol
InChI Key: BMFXZPHICZPBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-1-phenylpyrazole-4-carboxamide is an organic compound with the molecular formula C10H10N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1-phenylpyrazole-4-carboxamide typically involves the reaction of 1-phenylpyrazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamido group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamido and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Acetamido-1-phenylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetamido-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-phenylpyrazole-4-carboxamide: A closely related compound with similar structural features.

    1-Phenylpyrazole-4-carboxylic acid: Another related compound that serves as a precursor in the synthesis of 5-Acetamido-1-phenylpyrazole-4-carboxamide.

Uniqueness

This compound is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug design.

Properties

CAS No.

5417-93-6

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

5-acetamido-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C12H12N4O2/c1-8(17)15-12-10(11(13)18)7-14-16(12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,18)(H,15,17)

InChI Key

BMFXZPHICZPBEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.